N-Methyl-2-pyrimidinemethanamine
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Overview
Description
N-Methyl-2-pyrimidinemethanamine is a derivative of pyrimidine, characterized by its unique ring system. This compound has a molecular formula of C6H9N3 and a molecular weight of 123.16 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-pyrimidinemethanamine typically involves the reaction of pyrimidine derivatives with methylamine. One common method includes the alkylation of 2-pyrimidinemethanamine with methyl iodide under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar alkylation reactions, optimized for yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-2-pyrimidinemethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are typically employed.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Various secondary and tertiary amines.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
N-Methyl-2-pyrimidinemethanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The exact mechanism of action of N-Methyl-2-pyrimidinemethanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, influencing various biochemical pathways. Its effects are likely mediated through the modulation of these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
N-Methyl-2-pyrrolidone: A structurally related compound used as a solvent and in drug formulations.
N-Methyl-2-pyrrolidinone: Another similar compound with applications in pharmaceuticals and chemical synthesis.
Uniqueness: N-Methyl-2-pyrimidinemethanamine stands out due to its unique pyrimidine ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-methyl-1-pyrimidin-2-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-7-5-6-8-3-2-4-9-6/h2-4,7H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNVZHWHWPHYHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609057 |
Source
|
Record name | N-Methyl-1-(pyrimidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083246-53-0 |
Source
|
Record name | N-Methyl-2-pyrimidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083246-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-(pyrimidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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